Antihypertensive Activity: Given the presence of the 1,4-dihydropyridine core, known for its calcium channel blocking abilities [], this compound could be investigated for potential antihypertensive effects.
Anti-inflammatory Activity: Some DHP derivatives have shown promise as anti-inflammatory agents []. Exploring the anti-inflammatory potential of this compound, especially given the presence of the ethylsulfanyl group, could be of interest.
Compound Description: This compound, designated as mar-040, is a partially hydrogenated 1,4-dihydropyridine derivative. In a study evaluating novel anti-inflammatory agents, mar-040 demonstrated significant efficacy in a formalin-induced paw edema test using rats. Notably, it exhibited superior anti-inflammatory activity compared to established drugs like indomethacin, diclofenac, meloxicam, and metamizole. []
Relevance: Both mar-040 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate share the core structure of 1,4-dihydropyridine. They also possess similar substituents, including a cyano group at the 5-position and an ester group at the 3-position of the dihydropyridine ring. []
Compound Description: Classified as a 1,4-dihydropyridine derivative, mar-037 was part of the same anti-inflammatory study as mar-040. This compound also showed substantial anti-inflammatory properties in the formalin-induced paw edema model, demonstrating superior efficacy compared to conventional anti-inflammatory medications. []
Relevance: Mar-037 shares the 1,4-dihydropyridine core structure with Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate. Similarities include the presence of a cyano group at position 5 and an ester functionality at position 3 of the dihydropyridine ring, highlighting the importance of these structural elements for the observed biological activity. []
Compound Description: This compound, mаr-014, represents another 1,4-dihydropyridine derivative investigated for its anti-inflammatory potential. Although not as potent as mar-040 or mar-037, it exhibited greater efficacy in reducing inflammation compared to standard medications in the rat paw edema model. []
Relevance: mаr-014 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate belong to the same 1,4-dihydropyridine class of compounds. Both compounds feature a cyano substituent at position 5 and an ester group at position 3 of their respective dihydropyridine rings. []
Compound Description: Like the previous compounds, mar-033 is a 1,4-dihydropyridine derivative screened for its anti-inflammatory effects. While not as potent as mar-040 or mar-037, it demonstrated superior efficacy compared to reference drugs in reducing inflammation in the rat paw edema model. []
Relevance: Mar-033 shares the fundamental 1,4-dihydropyridine structure with Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate. The presence of a cyano group at the 5-position and an ester group at the 3-position of the dihydropyridine ring is a common feature between the two, suggesting a relationship between this structural motif and anti-inflammatory activity. []
Compound Description: as-262 is a sulfur-containing dihydropyridine derivative studied for its analgesic properties. It exhibited significant pain-reducing effects in the hot plate test using rats, surpassing the analgesic efficacy of metamizole sodium. []
Relevance: Both as-262 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate are classified as sulfur-containing dihydropyridines. Both have a cyano group at the 5-position, an alkylthio group at the 6-position, and an ester group at the 3-position of the dihydropyridine ring. The presence of a sulfur atom attached to the dihydropyridine core is notable. []
Compound Description: This compound, d02-138, is another sulfur-containing dihydropyridine derivative evaluated in the same analgesic study as as-262. d02-138 also demonstrated potent pain relief in the hot plate test, showing significantly higher efficacy compared to metamizole sodium. []
Relevance: d02-138 belongs to the same class of sulfur-containing dihydropyridines as Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate. Common structural features include the cyano group at the 5-position, the sulfur atom linked to the dihydropyridine ring, and the ester functionality at the 3-position. []
Compound Description: NZ-105 represents a novel calcium antagonist and antihypertensive agent. Its development stemmed from research on 1,4-dihydropyridine-5-phosphonates, where variations in the 3-carboxylic ester moiety were investigated for their impact on calcium-antagonistic and antihypertensive activities. []
Relevance: NZ-105 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate share the 1,4-dihydropyridine core structure, highlighting the versatility of this scaffold in medicinal chemistry. The presence of an aromatic ring at the 4-position of the dihydropyridine is a common feature, suggesting its potential role in interacting with biological targets. []
Compound Description: This compound, referred to as Compound 2, is a phenoxy pyridine derivative that exhibits selective COX-2 inhibitory activity. It demonstrated efficacy in reducing inflammation in a carrageenan-induced rat paw edema assay without causing noticeable gastric side effects. []
Relevance: While not a direct structural analog, Compound 2 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate belong to the broader category of dihydropyridine derivatives. Both compounds possess a cyano group and an ester group at the 1,4-dihydropyridine core. This suggests that variations around this core structure can lead to diverse pharmacological activities, including COX-2 inhibition and potential interactions with other targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.